2,2-dimethyl-N-(1-phenylethyl)propanamide
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Overview
Description
2,2-Dimethyl-N-(1-phenylethyl)propanamide is a chemical compound with the molecular formula C13H19NO. It is a derivative of propanamide and is characterized by the presence of a phenylethyl group attached to the nitrogen atom and two methyl groups attached to the second carbon atom of the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-N-(1-phenylethyl)propanamide can be synthesized through several methods. One common synthetic route involves the reaction of ®-(+)-1-phenylethylamine with pivaloyl chloride in the presence of a base such as 1-methyl-1H-imidazole in dichloromethane under an inert atmosphere . The reaction typically occurs at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-N-(1-phenylethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylethyl derivatives.
Scientific Research Applications
2,2-Dimethyl-N-(1-phenylethyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, while in materials science, it may influence polymerization reactions.
Comparison with Similar Compounds
2,2-Dimethyl-N-phenylpropanamide: Similar structure but lacks the phenylethyl group.
N-Phenylethylpropanamide: Similar structure but lacks the dimethyl groups on the second carbon atom.
2,2-Dimethylpropanamide: Similar structure but lacks the phenylethyl group.
Uniqueness: 2,2-Dimethyl-N-(1-phenylethyl)propanamide is unique due to the presence of both the phenylethyl and dimethyl groups, which confer specific chemical and physical properties. These structural features make it a versatile compound with distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
2,2-dimethyl-N-(1-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(11-8-6-5-7-9-11)14-12(15)13(2,3)4/h5-10H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBKPRZFGXDWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401252 |
Source
|
Record name | 2,2-dimethyl-N-(1-phenylethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64528-63-8 |
Source
|
Record name | 2,2-dimethyl-N-(1-phenylethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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